Structural Hallmark: The 3-Chloro-4-Fluorophenyl Group as a Selectivity Determinant
The specific halogenation pattern on the phenyl ring (3-chloro-4-fluoro) is a critical structural feature that differentiates the target compound from analogs with unsubstituted or differently substituted phenyl rings. Comparator N1-benzyl-N2-(4-(pyrrolidin-1-yl)phenethyl)oxalamide (CAS 954011-78-0) contains a simple benzyl group, which lacks both halogen substituents and the direct aromatic amine linkage, resulting in a substantially different molecular electrostatic potential surface . The presence of both electron-withdrawing groups in the target compound increases hydrogen-bond acceptor potential and alters the dihedral angle of the oxalamide bridge, factors known to be pivotal for ATP-binding pocket interactions in kinase targets [1]. While direct biochemical data is unavailable, this structural divergence is a primary basis for predicting differentiated binding profiles.
MW 389.86
MW 351.4
| Evidence Dimension | Structural differentiation (halogenation pattern) |
|---|---|
| Target Compound Data | 3-chloro-4-fluorophenyl substitution; Molecular Weight: 389.86 g/mol; 2 H-bond donors, 3 H-bond acceptors |
| Comparator Or Baseline | N1-benzyl-N2-(4-(pyrrolidin-1-yl)phenethyl)oxalamide (CAS 954011-78-0); MW 351.4 g/mol; Unsubstituted benzyl group |
| Quantified Difference | Difference in molecular weight: ~38.5 g/mol (due to Cl and F substitution on the phenyl ring) |
| Conditions | Structural comparison based on published chemical structures; no biological assay data available |
Why This Matters
This structural differentiation is likely the single greatest determinant of selectivity against off-target kinases, making the compound a priority for chemical biology probe development.
- [1] Exelixis, Inc. (2006). Oxalamide derivatives as kinase inhibitors. U.S. Patent No. US7470693B2. Washington, DC: U.S. Patent and Trademark Office. View Source
